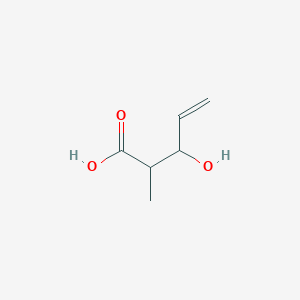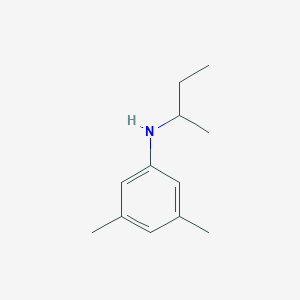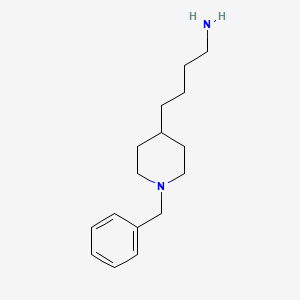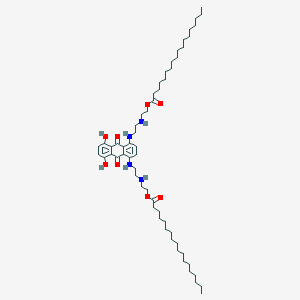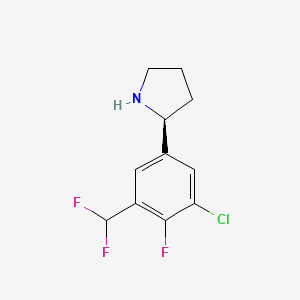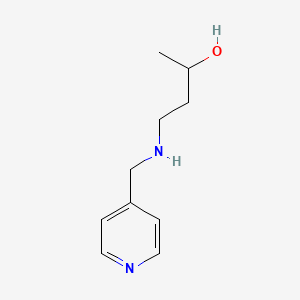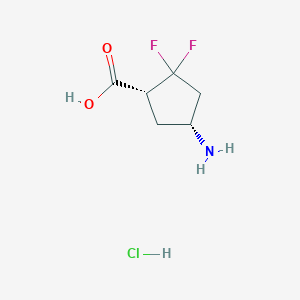
(1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and two fluorine atoms attached to a cyclopentane ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of a cyclopentane derivative, followed by the introduction of the amino and difluoro groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.
For example, a typical synthetic route might involve the following steps:
Formation of the cyclopentane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the difluoro groups: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can improve yield and purity. Additionally, industrial methods often focus on optimizing reaction conditions to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
(1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
科学的研究の応用
(1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the difluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ambroxol hydrochloride: Used as a mucolytic agent.
Bromhexine hydrochloride: Another mucolytic agent with similar applications.
(1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid: A related compound with different functional groups.
Uniqueness
(1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and difluoro groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C6H10ClF2NO2 |
|---|---|
分子量 |
201.60 g/mol |
IUPAC名 |
(1R,4R)-4-amino-2,2-difluorocyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(9)1-4(6)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H/t3-,4-;/m1./s1 |
InChIキー |
UISKAKPCYBBZBR-VKKIDBQXSA-N |
異性体SMILES |
C1[C@H](CC([C@H]1C(=O)O)(F)F)N.Cl |
正規SMILES |
C1C(CC(C1C(=O)O)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 2-amino-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15276352.png)


